2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a 2-chlorobenzyl substituent at position 3, a 4-oxo group, and an acetamide side chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 4. The dihydrobenzo dioxin moiety, with its oxygen-rich structure, likely improves aqueous solubility compared to purely aromatic substituents, which is critical for pharmacokinetic optimization .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O4/c28-20-7-3-1-5-17(20)14-31-16-29-25-19-6-2-4-8-21(19)32(26(25)27(31)34)15-24(33)30-18-9-10-22-23(13-18)36-12-11-35-22/h1-10,13,16H,11-12,14-15H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVRMAHUWZXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multi-step organic synthesis. The general synthetic route can be outlined as follows:
Formation of the Pyrimidoindole Core: The synthesis begins with the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: The next step involves the introduction of the 2-chlorobenzyl group. This can be done via a nucleophilic substitution reaction where the pyrimidoindole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The final step is the acetylation of the intermediate product with acetic anhydride or acetyl chloride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidoindole core can intercalate with DNA, inhibiting the replication process in cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of pyrimidoindole-acetamide derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups: The 2-chlorobenzyl group in the target compound enhances binding affinity to enzymes or receptors requiring halogen interactions (e.g., kinases) compared to non-halogenated analogs like the benzyl derivative .
- Solubility : The dihydrobenzo dioxin group improves solubility (predicted logP ~2.5) relative to hydrophobic aryl substituents (e.g., 4-phenylbutan-2-yl in , logP ~3.8).
- Bioisosteric Replacements : Fluorine in the 2-fluorophenyl analog may mimic chlorine’s steric effects but with reduced metabolic liability.
Bioactivity and Target Profiling
- Kinase Inhibition : Pyrimidoindole derivatives often target ATP-binding pockets in kinases. The 2-chlorobenzyl group may compete with ATP’s adenine ring, as seen in related compounds .
- HDAC Modulation : Compounds with acetamide side chains (e.g., SAHA analogs) show histone deacetylase (HDAC) inhibition. The dihydrobenzo dioxin’s oxygen atoms could mimic SAHA’s hydroxamate group, enhancing metal coordination .
- Cytotoxicity : Fluorinated analogs (e.g., ) exhibit improved cytotoxicity profiles in NCI-60 screens, likely due to enhanced membrane permeability and target engagement .
Pharmacokinetic Predictions
| Parameter | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight | ~520 g/mol | ~510 g/mol | ~490 g/mol |
| logP (Predicted) | 2.5 | 3.1 | 3.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Topological Polar SA | 120 Ų | 95 Ų | 85 Ų |
The target compound’s lower logP and higher polar surface area (PSA) suggest improved solubility and oral bioavailability compared to analogs .
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Molecular Structure and Properties
- Molecular Formula : C27H23ClN4O3
- Molecular Weight : Approximately 486.9 g/mol
- IUPAC Name : this compound
This compound features a unique structural arrangement combining elements of pyrimidine and indole, which are known for their significant biological activities.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that related pyrimidoindole derivatives can inhibit cyclin-dependent kinases (CDKs) such as CDK5 and GSK-3α/β with varying potencies .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is suggested to modulate cytokine production, which plays a crucial role in inflammatory responses:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 2a | 7.6 | DYRK1A |
| 1d | 0.6 | CK1δ/ε |
These results indicate that the compound may be effective in reducing inflammation through specific enzyme inhibition .
3. Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes:
- Cyclooxygenase Inhibition : Similar compounds have shown weak inhibitory activity against COX-I and moderate activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM .
Case Study 1: Kinase Inhibition
A study explored the kinase inhibition properties of pyrimido[5,4-b]indole derivatives. The findings revealed that certain derivatives exhibited significant inhibitory effects on kinases associated with cancer progression:
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| 11a | CDK5/p25 | Not Active |
| 11b | CK1δ | 0.7 |
| 11c | DYRK1A | 7.6 |
These results underscore the potential of this class of compounds in targeting specific kinases involved in tumorigenesis .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory activities, the compound was tested against various inflammatory mediators. The findings suggested that it could effectively modulate cytokine levels:
| Cytokine | Treatment Group | Result |
|---|---|---|
| TNF-alpha | Control | High Levels |
| TNF-alpha | Treated | Significantly Reduced |
This indicates the potential use of the compound in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
